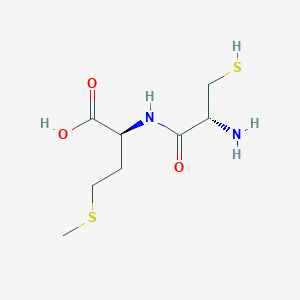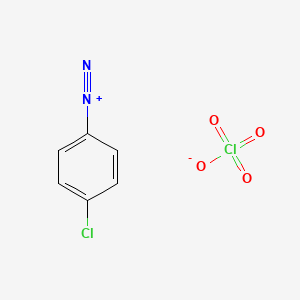![molecular formula C21H26N6 B14600244 5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine CAS No. 59663-56-8](/img/structure/B14600244.png)
5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction conditions often include the use of a solvent like dioxane and catalysts such as DABCO and copper (II) acetate . The process involves the condensation of two molecules of arylhydrazone at elevated temperatures to form the desired triazine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. The compound’s unique structure makes it valuable in the development of new chemical reactions and materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The presence of dimethylamino groups enhances its ability to form stable complexes with target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: This compound is structurally similar, with dimethylamino groups attached to phenyl rings, but it lacks the triazine core.
Methanethione, bis[4-(dimethylamino)phenyl]: Similar in structure but contains a sulfur atom instead of an oxygen atom in the core.
Uniqueness
5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine stands out due to its triazine core, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to similar compounds.
Properties
CAS No. |
59663-56-8 |
|---|---|
Molecular Formula |
C21H26N6 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5,6-bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C21H26N6/c1-25(2)17-11-7-15(8-12-17)19-20(23-24-21(22-19)27(5)6)16-9-13-18(14-10-16)26(3)4/h7-14H,1-6H3 |
InChI Key |
ZTYJORHQNPFECI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=NC(=N2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


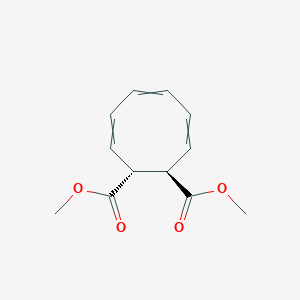
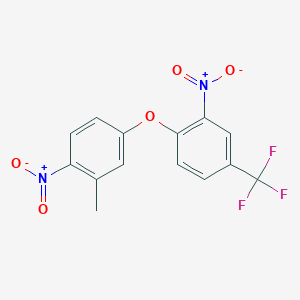
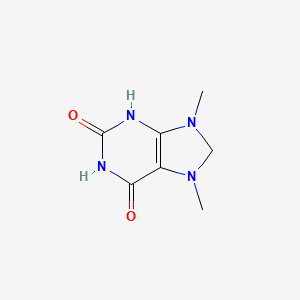
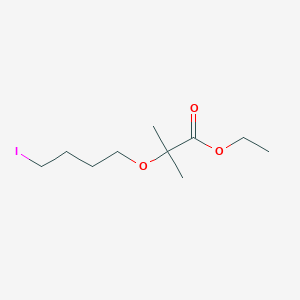
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
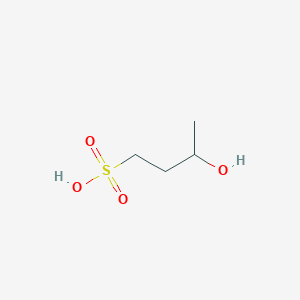

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
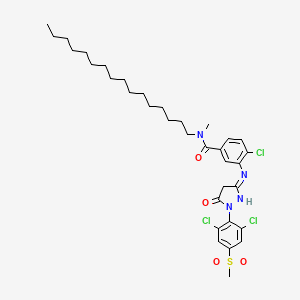

![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)
